
trans-3-Heptenyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Heptenyl 2-methylpropanoate: is a chemical compound known for its use as a flavoring agent. It is a colorless liquid with a fruity odor and is soluble in alcohol but insoluble in water . The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe for use at current levels of intake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Heptenyl 2-methylpropanoate typically involves the esterification of trans-3-heptenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Heptenyl 2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3-Heptenyl 2-methylpropanoate is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds .
Biology: In biological research, the compound is used to study the metabolic pathways of esters and their role in biological systems .
Medicine: While not commonly used in medicine, this compound can serve as a reference compound in pharmacological studies to understand the behavior of ester-containing drugs .
Industry: In the food industry, this compound is widely used as a flavoring agent due to its fruity aroma. It is also used in the production of perfumes and cosmetics .
Mecanismo De Acción
The mechanism of action of trans-3-Heptenyl 2-methylpropanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a fruity aroma .
Comparación Con Compuestos Similares
- trans-3-Heptenyl acetate
- trans-3-Heptenyl butanoate
- trans-3-Heptenyl hexanoate
Comparison: While all these compounds share a similar heptenyl group, the differences lie in the esterifying acid. trans-3-Heptenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts a distinct fruity aroma compared to the other esters .
Propiedades
Número CAS |
207801-32-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
[(E)-hept-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
Clave InChI |
RMOVDPSOWOBAKR-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C=C/CCOC(=O)C(C)C |
SMILES canónico |
CCCC=CCCOC(=O)C(C)C |
Punto de ebullición |
231.00 to 233.00 °C. @ 760.00 mm Hg |
Densidad |
0.881-0.886 |
Descripción física |
colourless liquid |
Solubilidad |
soluble in alcohol; insoluble in water |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
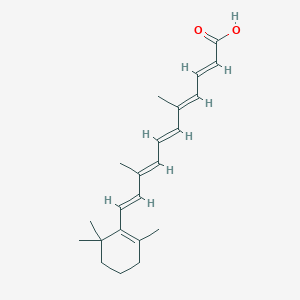

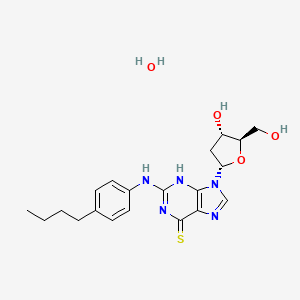
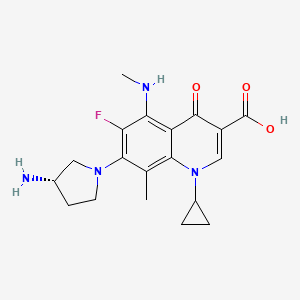



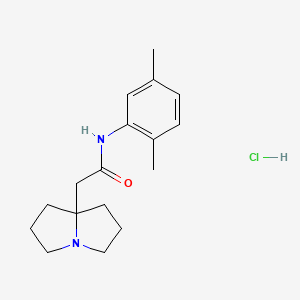
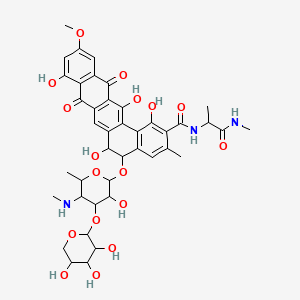
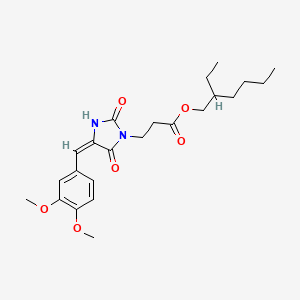
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
